molecular formula C18H16ClNO3 B2690517 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1421500-36-8

2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No. B2690517
CAS RN: 1421500-36-8
M. Wt: 329.78
InChI Key: VCVUDLUPAIKIHC-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the benzamide family and has a unique chemical structure that makes it an interesting target for research.

Scientific Research Applications

Structure-Activity Relationship Studies

Researchers have investigated the structure-affinity relationship of benzamides, including analogs similar to 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide, to identify structural features leading to receptor affinity. For instance, modifications in the aromatic ring linked to the piperazine ring in certain benzamides showed moderate affinity for dopamine D(3) receptors, suggesting potential neuropharmacological applications. This line of research provides valuable insights into designing compounds with targeted receptor affinity and selectivity (Leopoldo et al., 2002).

Synthesis Methods

The enantioselective synthesis of piperidines from derivatives similar to the subject compound has been explored, highlighting methodologies for constructing complex molecular architectures. Such synthetic routes are crucial for developing pharmacologically active molecules with precise stereochemical configurations (Calvez et al., 1998).

Potential Pharmacological Applications

Cyclocondensation reactions involving chlorine-containing enamides have been studied for generating triazine and triitiolane derivatives. These reactions demonstrate the chemical versatility of benzamide analogs in synthesizing heterocyclic compounds, which could have implications for drug discovery and development (Demidchuk et al., 2009).

Material Science Applications

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from compounds structurally related to 2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide have been investigated. These studies contribute to the development of new polymeric materials with potential applications in various industries, including electronics and coatings (Hsiao et al., 2000).

properties

IUPAC Name

2-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-22-16-10-4-5-11-17(16)23-13-7-6-12-20-18(21)14-8-2-3-9-15(14)19/h2-5,8-11H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVUDLUPAIKIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

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